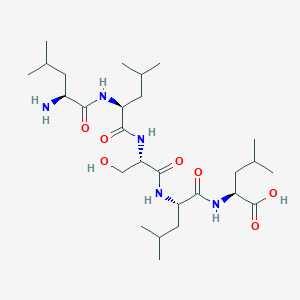
L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl- is a complex oligopeptide composed of multiple amino acids, including L-leucine and L-serine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl- typically involves the stepwise condensation of individual amino acids. The process begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reactions, the protecting groups are removed under acidic or basic conditions to yield the desired oligopeptide .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing large quantities of peptides with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to convert disulfide bonds to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as dithiothreitol (DTT). Reaction conditions typically involve controlled temperatures and pH levels to ensure selective modification of the peptide .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues can yield methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups .
Wissenschaftliche Forschungsanwendungen
L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl- involves its interaction with specific molecular targets and pathways. For instance, L-leucine is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in regulating protein synthesis and cellular growth . Additionally, this compound can modulate the activity of enzymes involved in amino acid metabolism and cellular stress responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Leucyl-L-Leucine: A dipeptide with similar structural properties but lacks the additional amino acids present in L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl-.
L-Leucyl-L-Serine: Another oligopeptide with different amino acid composition, leading to distinct biological activities.
Uniqueness
L-Leucine, L-leucyl-L-leucyl-L-seryl-L-leucyl- is unique due to its specific sequence of amino acids, which imparts unique structural and functional properties
Eigenschaften
CAS-Nummer |
364331-02-2 |
|---|---|
Molekularformel |
C27H51N5O7 |
Molekulargewicht |
557.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H51N5O7/c1-14(2)9-18(28)23(34)29-19(10-15(3)4)25(36)32-22(13-33)26(37)30-20(11-16(5)6)24(35)31-21(27(38)39)12-17(7)8/h14-22,33H,9-13,28H2,1-8H3,(H,29,34)(H,30,37)(H,31,35)(H,32,36)(H,38,39)/t18-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
CWWXSYHPKADBPP-YFNVTMOMSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine](/img/structure/B14238727.png)
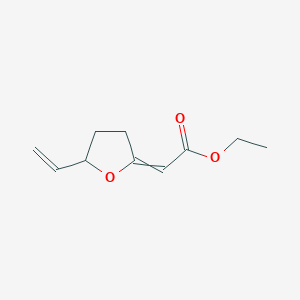
![2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide](/img/structure/B14238735.png)

![2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide](/img/structure/B14238747.png)
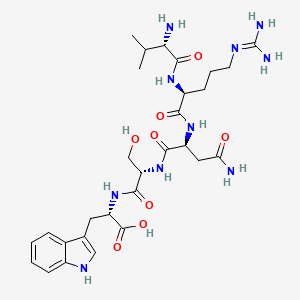
![10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid](/img/structure/B14238775.png)
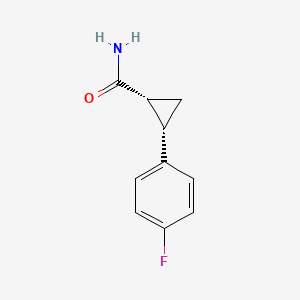
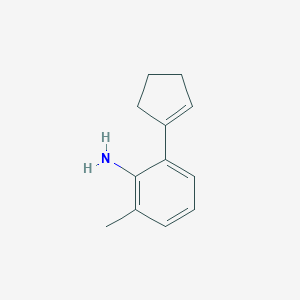


![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)
